![molecular formula C15H19N5 B2415027 {6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine CAS No. 1016673-57-6](/img/structure/B2415027.png)
{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Unfortunately, the exact synthesis process for “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound is derived from pyrazinamide, with additional substitutions at specific positions . The exact molecular structure of “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” is not specified in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving this compound are related to its anti-tubercular activity. It has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . The exact chemical reactions involving “{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine” are not specified in the retrieved papers.Aplicaciones Científicas De Investigación
Pharmacological Evaluation
- A study by Tsuno et al. (2017) investigated a series of derivatives of this compound as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. They found these compounds to have analgesic effects in certain models, suggesting potential therapeutic applications in pain management. This research highlights the utility of these compounds in pharmacology, specifically in targeting pain pathways [Tsuno et al., 2017].
Antimicrobial Activity
- Research by Patel, Agravat, and Shaikh (2011) synthesized and tested new pyridine derivatives, including the compound , for their antimicrobial properties. Their findings indicate variable and modest activity against certain bacterial and fungal strains, suggesting a potential role in the development of new antimicrobial agents [Patel, Agravat, & Shaikh, 2011].
Molecular Synthesis and Characterization
- 施俊銓 (2007) conducted a study focused on the improved synthesis of aminopyridines and arylamines, including the synthesis of compounds like "{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine" using microwave irradiation. This research contributes to the field of chemical synthesis, providing new methods for creating complex organic molecules [施俊銓, 2007].
Potential in Anticonvulsant Therapy
- A study by Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, closely related to your compound of interest, demonstrating significant anticonvulsant activity. This opens up possibilities for these compounds in neurological research, particularly in the development of new treatments for epilepsy [Pandey & Srivastava, 2011].
Histamine H3 Receptor Antagonists
- Research by Swanson et al. (2009) involved synthesizing molecules with a heterocyclic core similar to "{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine". These compounds showed affinity at the human histamine H3 receptor, suggesting potential use in treating disorders related to this receptor, such as sleep disturbances [Swanson et al., 2009].
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-11-13-4-5-15(18-12-13)20-9-7-19(8-10-20)14-3-1-2-6-17-14/h1-6,12H,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTGVBTULAQOKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)CN)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine | |
CAS RN |
1016673-57-6 |
Source


|
| Record name | {6-[4-(pyridin-2-yl)piperazin-1-yl]pyridin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)
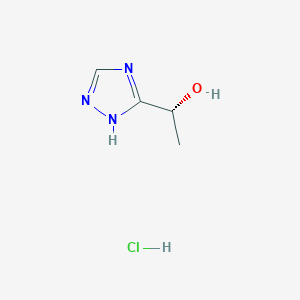
![N-(3-chloro-4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2414946.png)
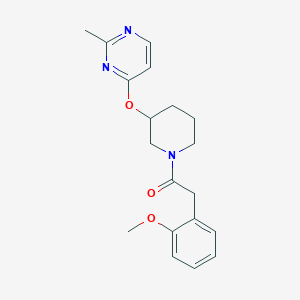
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)
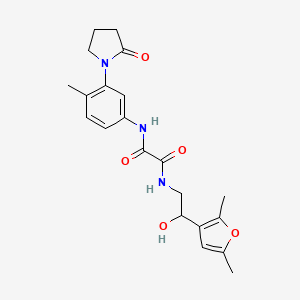
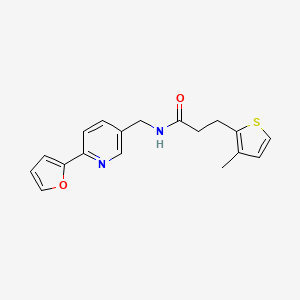
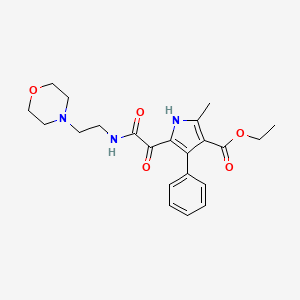
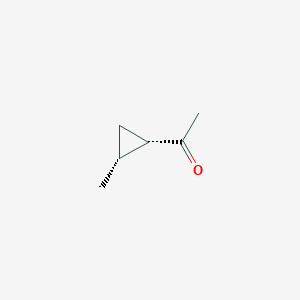
![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)
![1-(4-methylphenyl)-3-[2-(methylsulfanyl)-4-pyrimidinyl]-4(1H)-pyridazinone](/img/structure/B2414966.png)
